1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 3-nitrobenzoate
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Overview
Description
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 3-nitrobenzoate is a complex organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of this compound includes a naphthalene ring system with a phenyl group and a nitrobenzoate ester, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 3-nitrobenzoate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the nitro group to an amine, altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 3-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and enzyme interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 3-nitrobenzoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, disrupting cellular processes and leading to its therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxo-1,4-dihydronaphthalen-2-yl 4-methoxybenzoate
- 1,4-Dioxo-1,4-dihydronaphthalen-2-yl isonicotinate
- 3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate
Uniqueness
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 3-nitrobenzoate is unique due to the presence of both a phenyl group and a nitrobenzoate ester, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications in research and industry .
Properties
Molecular Formula |
C23H13NO6 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
(1,4-dioxo-3-phenylnaphthalen-2-yl) 3-nitrobenzoate |
InChI |
InChI=1S/C23H13NO6/c25-20-17-11-4-5-12-18(17)21(26)22(19(20)14-7-2-1-3-8-14)30-23(27)15-9-6-10-16(13-15)24(28)29/h1-13H |
InChI Key |
SRVKFRCQSKJYGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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